molecular formula C22H31ClN2O B6022567 1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide

1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide

Numéro de catalogue B6022567
Poids moléculaire: 374.9 g/mol
Clé InChI: XXNGTJSEYIWZRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to be more effective in treating addiction and other neurological disorders.

Mécanisme D'action

1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. This leads to an increase in the levels of GABA in the brain, which helps to reduce cravings for addictive substances. This compound has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which helps to reduce cravings for addictive substances. This compound has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide in lab experiments include its effectiveness in treating addiction and other neurological disorders. This compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.

Orientations Futures

There are several future directions for the use of 1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide in scientific research. One area of focus is the development of new drugs that are based on this compound. These drugs could be more effective in treating addiction and other neurological disorders. Another area of focus is the development of new methods for synthesizing this compound, which could make it more accessible and cost-effective for researchers. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new treatments for neurological disorders.

Méthodes De Synthèse

1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the use of cyclohexanone, piperidine, and 4-chlorobenzyl chloride as starting materials. The reaction between these starting materials produces this compound as the final product.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. This compound works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. This leads to an increase in the levels of GABA in the brain, which helps to reduce cravings for addictive substances.

Propriétés

IUPAC Name

1-(4-chlorophenyl)-N-[(1-cyclohexylpiperidin-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O/c23-19-10-8-18(9-11-19)22(12-13-22)21(26)24-15-17-5-4-14-25(16-17)20-6-2-1-3-7-20/h8-11,17,20H,1-7,12-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNGTJSEYIWZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.